molecular formula C12H21NO4 B2550918 (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid CAS No. 2287249-03-8

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Cat. No.: B2550918
CAS No.: 2287249-03-8
M. Wt: 243.303
InChI Key: LEFBERMUUFOGBV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of the corresponding pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of catalytic deep eutectic solvents, are being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine derivative, oxidized products, and various substituted pyrrolidine derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position of the pyrrolidine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry and medicinal chemistry .

Properties

IUPAC Name

(2R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFBERMUUFOGBV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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